ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonamide group, and the final esterification to form the ethyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Ethyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Uniqueness
ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
Ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzothiazole moiety, a sulfonamide group, and an ester functional group. Its molecular formula is C21H22N4O3S with a molecular weight of approximately 398.49 g/mol.
This compound exhibits several biological activities through various mechanisms:
- Inhibition of Complement System : The compound has been shown to inhibit the complement system, which is crucial in immune response and inflammation. This inhibition may be beneficial in treating complement-mediated disorders such as autoimmune diseases and certain inflammatory conditions .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the benzothiazole ring is often associated with antimicrobial activity due to its ability to disrupt microbial cell functions .
- Anticancer Potential : Research indicates that compounds with similar structures have shown cytotoxic effects on cancer cell lines. The sulfonamide group may contribute to this activity by interfering with cellular processes critical for cancer cell survival .
Case Studies
- Complement-Mediated Disorders : A study demonstrated that derivatives of this compound effectively reduced inflammation in animal models of complement-mediated diseases. The results indicated a significant decrease in serum levels of inflammatory markers following treatment with the compound .
- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, highlighting its potential as an anticancer agent .
Data Table
Properties
IUPAC Name |
ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-2-33-23(29)16-28-21-13-12-20(35(26,31)32)15-22(21)34-25(28)27-24(30)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3,(H2,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHHYOKTLQAOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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